Thymalfasin - 69440-99-9

Thymalfasin

Catalog Number: EVT-242462
CAS Number: 69440-99-9
Molecular Formula: C129H215N33O55
Molecular Weight: 3108.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thymalfasin is a polypeptide.
Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04)
A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Source and Classification

Thymalfasin is synthesized through chemical methods rather than being extracted directly from biological sources due to the limited availability of natural thymosin. It falls under the classification of peptides and immunomodulators, specifically targeting immune system enhancement. The compound is commercially available under the brand name ZADAXIN® and has been studied for various therapeutic applications, particularly in immunotherapy and antiviral treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thymalfasin primarily utilizes solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Fragment Synthesis: The synthesis often begins with the preparation of polypeptide fragments that are protected on their side chains to prevent unwanted reactions during coupling.
  2. Coupling Reactions: The fragments are coupled in a specific order from the C-terminal to the N-terminal, with protecting groups being removed as necessary. This process can involve multiple steps to ensure high purity and yield.
  3. Purification: After synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve desired purity levels (often exceeding 99%) .

Recent advancements have improved synthesis efficiency by reducing the number of steps and increasing yield through simultaneous fragment synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Thymalfasin does not exhibit a stable tertiary structure; instead, it maintains a flexible conformation without significant post-translational modifications aside from N-terminal acetylation. The peptide's sequence contributes to its biological activity, facilitating interactions with immune cells.

  • Amino Acid Sequence: The sequence includes critical residues that enhance its immunological effects.
  • Structural Studies: Nuclear magnetic resonance studies have shown regions of alpha-helicity and beta-pleated structures within specific segments of the peptide, indicating potential functional sites for receptor binding .
Chemical Reactions Analysis

Reactions and Technical Details

Thymalfasin undergoes several chemical reactions during its synthesis:

  1. Deprotection: Removal of protecting groups after each coupling step is crucial for maintaining the integrity of the peptide chain.
  2. Acetylation: The N-terminal acetylation is performed at the final stages to enhance stability and bioactivity.
  3. Purification Reactions: Techniques such as HPLC are employed to separate the desired peptide from by-products and impurities, ensuring high-quality final products .
Mechanism of Action

Thymalfasin acts primarily by modulating immune responses:

  • Enhancement of Th1 Response: It stimulates T-cell proliferation and increases production of cytokines such as interferon-gamma and interleukin-2, which are essential for effective antiviral responses.
  • Inhibition of Apoptosis: Thymalfasin has been shown to reduce T-cell apoptosis induced by various factors, thereby promoting T-cell survival and enhancing immune function .
  • Clinical Implications: Its mechanism has been particularly beneficial in treating conditions like hepatitis C virus infections, where it helps restore immune balance by increasing Th1 responses while decreasing Th2 responses associated with chronic infection .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents depending on formulation.

Chemical Properties

  • Stability: Thymalfasin exhibits good stability under controlled conditions but may degrade under extreme temperatures or pH levels.
  • Purity Levels: High purity (>99%) is achievable through advanced purification techniques, critical for clinical applications .
Applications

Thymalfasin has several scientific uses:

  1. Immunotherapy: Utilized in clinical settings to enhance immune responses in patients with compromised immunity or chronic infections.
  2. Vaccine Adjuvant: It can be used as an adjuvant in vaccines to boost efficacy by stimulating stronger immune responses.
  3. Research Tool: Employed in studies investigating T-cell biology and immunological mechanisms due to its ability to modulate immune functions effectively .
Introduction to Thymalfasin

Discovery and Historical Development of Thymosin Alpha 1

The history of thymalfasin begins with the pioneering work on thymic extracts in the laboratory of Abraham White at the Albert Einstein College of Medicine in the early 1960s [5]. In 1966, researchers first coined the term "thymosins" to describe the biologically active components derived from thymic tissue [5]. This foundational work led to the isolation of a highly active preparation from calf thymus termed thymosin fraction 5 (TF5) at the University of Texas Medical Branch in Galveston by 1972 [5]. Thymosin alpha-1 was subsequently identified as the principal immunomodulatory component within TF5, with its isolation and characterization published in 1977 [3] [5]. This discovery marked a significant milestone in thymic research, as Ta1 was the first peptide isolated from thymic tissue demonstrated to restore immune function in thymectomized mice [3].

The transition to synthetic production occurred when researchers at the Rockefeller University successfully synthesized thymosin alpha-1 using solid-phase peptide synthesis techniques, confirming that the synthetic version (thymalfasin) retained the biological activity of the native peptide [3] [6]. This advancement was crucial for therapeutic applications, as it eliminated the need for extraction from animal sources and enabled pharmaceutical-scale production. By 1974, thymosin fraction 5 received the first Investigational New Drug (IND) approval from the FDA for a phase-I study in children with primary immunodeficiency diseases, establishing the foundation for future clinical applications of thymalfasin [5]. The clinical significance of this research was further validated in a landmark 1975 publication demonstrating the immunorestorative properties of TF5 in immunodeficient children [5].

Structural and Functional Characterization of Thymalfasin

Thymalfasin (C₁₂₉H₂₁₅N₃₃O₅₅) is characterized by a defined primary structure with the amino acid sequence: Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn [3] [6]. Nuclear magnetic resonance studies have revealed that thymalfasin adopts a distinct conformational structure when dissolved in 40% trifluoroethanol/60% water solvent, featuring two stable structural domains: an α-helical region spanning residues 14-26 and two double turns in the β-region at the N-terminal (residues 1-12) [6] [7]. This conformational arrangement is critical for its biological activity, particularly the central region (residues 12-28) containing the highly conserved sequence KDLKEKKEVVEE, which is preserved across mammalian species including humans, bovines, porcines, and ovines [3] [6].

Table 1: Structural Characteristics of Thymalfasin

CharacteristicDescription
Molecular FormulaC₁₂₉H₂₁₅N₃₃O₅₅
Molecular Weight3108 Da
Amino Acid SequenceSDAAVDTSSEITTKDLKEKKEVVEEAEN
Structural MotifsN-terminal β-turns (residues 1-12); α-helix (residues 14-26)
Key Functional DomainsResidues 12-28 (KDLKEKKEVVEE) containing conserved bioactive motif
Terminal ModificationsN-terminal acetylation; C-terminal asparagine

A significant structural challenge in thymalfasin production involves the labile C-terminal asparagine (Asn²⁸) residue, which is prone to various degradation pathways and impurity formation. Recent analytical studies using liquid chromatography-high resolution mass spectrometry have identified 23 distinct impurities in thymalfasin materials, with over 50% directly or indirectly originating from modifications at the C-terminal asparagine residue [4]. These modifications include deamidation (forming aspartic acid or isoaspartic acid), cyclization to succinimide intermediates, and truncation to the des-Asn derivative [4]. Notably, research indicates that the C-terminal Asn residue is not essential for biological activity, suggesting potential avenues for structural modification to enhance stability [4].

The functional mechanisms of thymalfasin involve multi-target immunomodulation. The peptide functions as a toll-like receptor (TLR)-9 and TLR-2 agonist in myeloid and dendritic cells, bridging innate and adaptive immunity [6] [7]. Through these receptors, thymalfasin stimulates T-cell differentiation and maturation, enhances antigen presentation, and modulates cytokine production, including increased expression of interleukin (IL)-2, IL-10, IL-12, interferon (IFN)-α, and IFN-γ [6] [7]. The peptide exhibits dose-dependent biphasic effects, enhancing immune responses in immunosuppressed states while attenuating excessive inflammation in hyperimmune conditions, making it particularly valuable in conditions characterized by immune dysregulation [6]. This immunomodulatory capability extends to enhancing antibody production in response to vaccines and activating natural killer cells and CD8+ T-cells against virally infected and malignant cells [6] [7].

Pharmacological Classification and Regulatory Status

Thymalfasin is pharmacologically classified as an immunomodulating agent with specific activity on T-cell differentiation and function [3] [6]. Regulatory approvals for thymalfasin vary significantly by jurisdiction, with authorization in over 35 countries worldwide under various brand names including ZADAXIN® [3] [6]. The peptide has received regulatory approvals primarily for viral hepatitis indications, including chronic hepatitis B and C, where it functions as an adjuvant to enhance antiviral immune responses [3] [6]. Additionally, thymalfasin is approved as an immunoadjuvant therapy in several countries for conditions including immunodeficiency states, certain malignancies (particularly hepatocellular carcinoma, renal cell carcinoma, and non-small cell lung cancer), and as an enhancer of vaccine response [6] [7].

In the context of emerging applications, thymalfasin has been investigated for immune restoration in sepsis and severe infections, with studies suggesting mortality reduction [6] [7]. More recently, its potential application in severe COVID-19 has been explored based on its capacity to modulate T-cell lymphopenia and cytokine storm associated with SARS-CoV-2 infection [6] [7]. China included thymalfasin in treatment guidelines for COVID-19 management beginning in April 2020 [6]. This expansion of potential indications exemplifies the drug repurposing paradigm, leveraging existing knowledge of thymalfasin's immunomodulatory properties for new therapeutic contexts [1] [6].

Table 2: Pharmacological Classification and Regulatory Status of Thymalfasin

Region/CountryBrand NamesApproved IndicationsSpecial Designations
Global (35+ countries)ZADAXIN® (primary brand)Chronic hepatitis B and C; Immunodeficiency; Adjuvant in vaccines; Certain cancersApproved since 1990s
ChinaVarious genericsHepatitis B/C; COVID-19 (guideline inclusion); Immunoadjuvant in cancer therapyNational guidelines
European Union-Orphan drug status; Investigational in hepatocellular carcinomaOrphan medicinal product
United States-Investigational New Drug status; Phase II trials in melanoma, hepatocellular carcinomaNot yet FDA-approved

The manufacturing evolution of thymalfasin has transitioned from early extraction methods to exclusive synthetic production. Originally isolated from bovine thymus glands through a multi-step process yielding thymosin fraction 5 [5], modern production now relies exclusively on solid-phase peptide synthesis (SPPS) for clinical-grade material [6]. While genetic engineering approaches using Escherichia coli, yeast (Pichia pastoris), and even transgenic plants (Solanum lycopersicum) have been explored in research settings, these methods face challenges in purification and post-translational modifications, preventing commercialization [6]. The synthetic route ensures precise control over the primary structure and acetylation, though impurity profiles remain a significant quality consideration, particularly modifications involving the C-terminal asparagine [4].

Properties

CAS Number

69440-99-9

Product Name

Thymalfasin

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid

Molecular Formula

C129H215N33O55

Molecular Weight

3108.31

InChI

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.